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Compound of Interest

Compound Name:
Methyl 2-chloro-4-hydroxy-6-

methylbenzoate

CAS No.: 116621-21-7

Cat. No.: B13978533 Get Quote

Executive Summary: The Halogenation Advantage
Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) serves as a foundational polyketide

scaffold in the biosynthesis of hundreds of bioactive natural products, including depsides,

depsidones, and meroterpenoids. While the parent compound exhibits mild antimicrobial

activity, its chlorinated derivatives represent a significant leap in pharmacological potency.

The incorporation of chlorine atoms—typically at the C-3 or C-5 positions—induces profound

electronic and steric changes. These modifications enhance lipophilicity (logP), increase the

acidity of phenolic hydroxyls (lower pKa), and improve metabolic stability, thereby amplifying

antimicrobial and cytotoxic profiles. This guide analyzes the physicochemical properties,

biosynthetic origins, and synthetic pathways of these derivatives, providing actionable protocols

for their isolation and production.

Chemical Architecture & Physicochemical
Properties
Structural Logic
The core orsellinic acid scaffold is a resorcinol derivative. The introduction of chlorine is

governed by the directing effects of the hydroxyl groups.
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C-3 Position: Located between two hydroxyl groups (ortho to both), this position is highly

activated but sterically crowded. Chlorination here significantly disrupts hydrogen bonding

networks.

C-5 Position: Ortho to the C-4 hydroxyl and para to the C-2 hydroxyl. This is the

thermodynamically favored site for single chlorination in many biosynthetic pathways.

Physicochemical Impact of Chlorination
The following table summarizes the theoretical shifts in properties when converting Orsellinic

Acid to its 5-Chloro derivative.

Property
Orsellinic Acid
(Parent)

5-Chloroorsellinic
Acid (Derivative)

Impact on Drug-
Likeness

Molecular Weight 168.15 g/mol 202.59 g/mol

Remains within

Fragment-Based

Design limits (<300).

LogP (Lipophilicity) ~1.8 ~2.5 - 2.8

Enhanced membrane

permeability; better

bioavailability.

pKa (Carboxyl) ~4.2 ~3.9

Slightly stronger acid

due to inductive effect

(-I) of Cl.

pKa (Phenolic OH) ~9.5 ~8.2

Significant increase in

acidity; alters protein

binding affinity.

Electronic Effect Electron-rich ring Electron-deficient core

Increased resistance

to oxidative

metabolism (e.g.,

P450).

Biosynthesis: The Enzymatic Assembly Line
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In nature, chlorinated orsellinic acid derivatives are primarily produced by filamentous fungi

(e.g., Acremonium, Penicillium, Nectria) and lichens. The process involves a collaboration

between Polyketide Synthases (PKS) and Flavin-dependent Halogenases.

Pathway Mechanics
Polyketide Formation: A non-reducing PKS condenses Acetyl-CoA with three Malonyl-CoA

units to form the tetraketide backbone, which cyclizes to orsellinic acid.[1]

Halogenation: A specific halogenase (e.g., AscD in Acremonium) utilizes

and

to generate an electrophilic chlorine species, installing it regiospecifically.

Derivatization: The chlorinated scaffold is often prenylated (e.g., by farnesyl pyrophosphate)

to form meroterpenoids like Ascochlorin or Ilicicolin.

Visualization: Biosynthetic Logic
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Caption: Biosynthetic pathway from precursor assembly to complex chlorinated

meroterpenoids.

Chemical Synthesis Protocols
For drug development, relying on fungal fermentation is often low-yield. Chemical synthesis

provides a scalable alternative.
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Protocol A: Regioselective Chlorination with Sulfuryl
Chloride ( )
This method is preferred for its high yield and ability to be "tuned" using solvents to favor the 5-

chloro isomer.

Reagents:

Substrate: Orsellinic Acid (1.0 eq)

Reagent: Sulfuryl Chloride (

) (1.1 eq)

Solvent: Diethyl Ether (

) or 1,4-Dioxane (directs para-chlorination relative to C2-OH).

Catalyst: None required, but controlling temperature is critical.

Step-by-Step Methodology:

Dissolution: Dissolve 1.68 g (10 mmol) of orsellinic acid in 20 mL of anhydrous diethyl ether

in a round-bottom flask equipped with a drying tube.

Addition: Cool the solution to 0°C in an ice bath. Add 1.48 g (11 mmol) of

dropwise over 15 minutes.

Note: Rapid addition causes exotherms and polychlorination.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via

TLC (Mobile phase: Hexane/EtOAc 1:1). The product will appear less polar than the starting

material.

Quench: Pour the reaction mixture into 50 mL of ice-cold water.

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry

over

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13978533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


, and concentrate in vacuo.

Purification: Recrystallize from Benzene/Methanol or purify via silica gel chromatography to

yield 5-chloroorsellinic acid (Yield: ~85%).

Protocol B: Radical/Electrophilic Chlorination with NCS
N-Chlorosuccinimide (NCS) offers a milder approach, useful if the substrate has acid-sensitive

protecting groups.

Methodology:

Dissolve orsellinic acid in DMF.

Add NCS (1.05 eq) at room temperature.

Stir for 12 hours.

Workup involves dilution with water and extraction with ether.[2] This method often yields a

mixture of 3-Cl and 5-Cl isomers requiring HPLC separation.

Visualization: Synthetic Workflow
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Caption: Chemical synthesis workflow using Sulfuryl Chloride for high-yield production.

Biological Profile & Structure-Activity Relationship
(SAR)
Antimicrobial Potency
Chlorinated derivatives consistently outperform their non-chlorinated counterparts.

Fungal Targets: Effective against Cryptococcus gattii and Candida albicans. The chlorine

atom increases lipophilicity, facilitating penetration of the fungal cell wall.
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Mechanism: Disruption of mitochondrial respiration (specifically Complex III in some

derivatives like ascochlorin) and inhibition of fatty acid synthase.

Cytotoxicity
The 5-chloro derivatives exhibit cytotoxicity against various cancer cell lines (e.g., KB, HeLa).

The electrophilic nature of the chlorinated ring can form covalent adducts with nucleophilic

residues in target proteins (e.g., Cysteine thiols).

SAR Visualization
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Caption: Structure-Activity Relationship showing how chlorination drives bioactivity.

Experimental Protocol: Isolation from Fungal
Culture
For researchers seeking natural isomers or complex derivatives.
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Fermentation: Cultivate Acremonium sclerotigenum or Penicillium sp. on rice medium or

potato dextrose broth (PDB) for 21 days at 25°C.

Extraction: Macerate the culture with Ethyl Acetate (EtOAc). Sonicate for 30 minutes to

disrupt cells. Filter and concentrate the organic layer.

Fractionation:

Dissolve extract in minimal MeOH.

Perform Vacuum Liquid Chromatography (VLC) on Silica Gel 60.

Elute with a gradient of Hexane

EtOAc.

Purification: Chlorinated orsellinic acid derivatives typically elute in fractions containing 30-

50% EtOAc. Purify active fractions via HPLC (C18 column,

gradient with 0.1% Formic Acid).

Identification: Look for characteristic isotope patterns in Mass Spectrometry (Cl has a 3:1

ratio of

, resulting in distinctive M and M+2 peaks).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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